[(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde in the presence of a suitable amine source. The reaction is often carried out under reflux conditions with a solvent such as ethanol or methanol. The resulting product is then purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.
Scientific Research Applications
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-pyrazole-4-carbaldehyde
- 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
- 1-ethyl-1H-pyrazole-4-methanol
Uniqueness
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to its dual pyrazole structure, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-4-17-10-12(8-16-17)7-14-9-13-5-6-15-18(13)11(2)3/h5-6,8,10-11,14H,4,7,9H2,1-3H3 |
InChI Key |
ITYVFZRWKMKCKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC=NN2C(C)C |
Origin of Product |
United States |
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